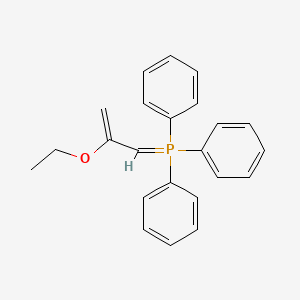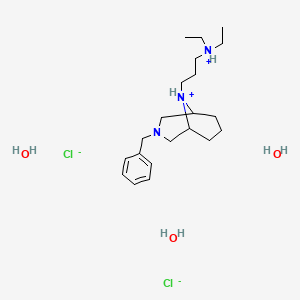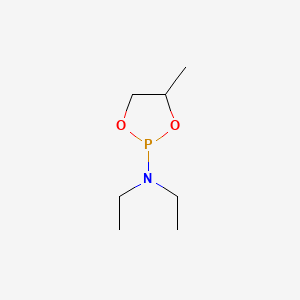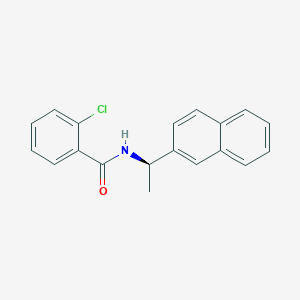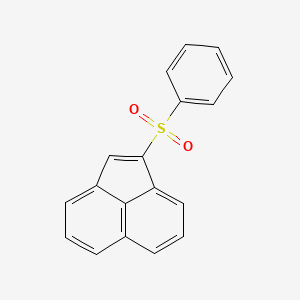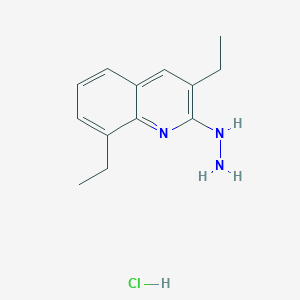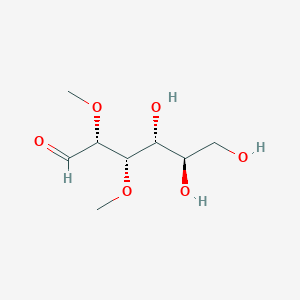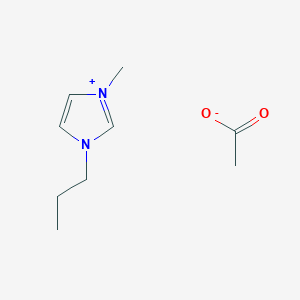
1-Propyl-3-methylimidazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-3-methylimidazolium acetate is an ionic liquid, a type of salt in the liquid state that is typically composed of an organic cation and an inorganic or organic anion. This compound is known for its unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make it a valuable solvent and catalyst in various chemical processes, particularly in green chemistry and sustainable technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propyl-3-methylimidazolium acetate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromopropane to form 1-propyl-3-methylimidazolium bromide. The second step is the anion exchange reaction where 1-propyl-3-methylimidazolium bromide is reacted with sodium acetate to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave and ultrasound-assisted methods can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-3-methylimidazolium acetate undergoes various types of chemical reactions, including:
Oxidation: It can act as a solvent and catalyst in oxidation reactions.
Reduction: It can facilitate reduction reactions by stabilizing reactive intermediates.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the acetate anion.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while substitution reactions can yield various substituted imidazolium compounds .
Scientific Research Applications
1-Propyl-3-methylimidazolium acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 1-propyl-3-methylimidazolium acetate exerts its effects is primarily through its ability to stabilize reactive intermediates and facilitate the dissolution of various substances. The acetate anion plays a crucial role in these processes by acting as a nucleophile or base, while the imidazolium cation provides a stable ionic environment . This compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces, influencing various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium acetate: Similar in structure but with a longer alkyl chain, leading to different solubility and viscosity properties.
1-Ethyl-3-methylimidazolium acetate: Has a shorter alkyl chain, which affects its solubility and interaction with other molecules.
1-Propyl-3-methylimidazolium chloride: Similar cation but different anion, resulting in different chemical reactivity and applications.
Uniqueness
1-Propyl-3-methylimidazolium acetate is unique due to its specific combination of the propyl group and acetate anion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in dissolving both organic and inorganic substances, and its low toxicity and high thermal stability further enhance its versatility in various applications .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;acetate |
InChI |
InChI=1S/C7H13N2.C2H4O2/c1-3-4-9-6-5-8(2)7-9;1-2(3)4/h5-7H,3-4H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
SFMWNORYEDOGFZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
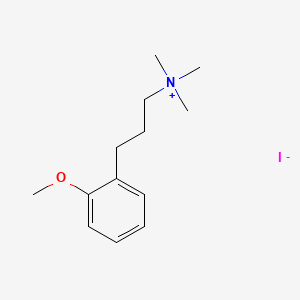

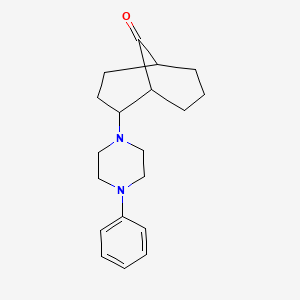
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
